An In-depth Technical Guide to (Bromomethoxy)(dimethoxy)phenylsilane: Synthesis, Properties, and Applications
An In-depth Technical Guide to (Bromomethoxy)(dimethoxy)phenylsilane: Synthesis, Properties, and Applications
Disclaimer: The compound (Bromomethoxy)(dimethoxy)phenylsilane is not a commercially available or widely documented chemical entity. This guide is a theoretical exploration of its chemical properties, potential synthesis, and applications, based on established principles of organosilane chemistry and the known reactivity of analogous structures. All protocols and data are predictive and should be approached with rigorous experimental validation.
Introduction
Organosilanes are a cornerstone of modern synthetic chemistry, offering a versatile toolkit for applications ranging from protective group chemistry to advanced materials science.[1] This guide focuses on the hypothetical molecule, (Bromomethoxy)(dimethoxy)phenylsilane, a compound poised at the intersection of several key functional group classes. Its unique structure, featuring a reactive bromomethoxy moiety, two hydrolytically sensitive methoxy groups, and a stable phenyl group attached to a central silicon atom, suggests a rich and nuanced chemical behavior. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework for understanding and potentially harnessing the synthetic potential of this novel silane.
We will explore a plausible synthetic route, delve into the predicted reactivity of its distinct functional components, and propose detailed experimental protocols for its handling and application. By grounding our predictions in the well-established chemistry of related compounds, this guide serves as a robust starting point for any investigation into this intriguing molecule.
Predicted Chemical and Physical Properties
The anticipated properties of (Bromomethoxy)(dimethoxy)phenylsilane are extrapolated from structurally similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H13BrO3Si | Based on the constituent atoms. |
| Molecular Weight | ~277.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for many functionalized phenylsilanes. |
| Boiling Point | Estimated >200 °C (with potential decomposition) | Phenylsilanes often have high boiling points; the presence of the bromoalkoxy group may lead to instability at elevated temperatures. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water. | Consistent with the nonpolar nature of the phenyl and methoxy groups. |
| Stability | Moisture-sensitive.[2][3] Thermally sensitive. | The dimethoxy groups are susceptible to hydrolysis. Alpha-bromo ethers can be thermally labile. |
Proposed Synthesis
A plausible synthetic route to (Bromomethoxy)(dimethoxy)phenylsilane would likely proceed via a two-step process starting from trichlorophenylsilane. This approach leverages the well-established reactivity of chlorosilanes with alcohols.[4][5]
Step 1: Synthesis of Dichloro(methoxy)phenylsilane
The initial step involves the selective methanolysis of one Si-Cl bond of trichlorophenylsilane.
Reaction: PhSiCl₃ + MeOH → PhSiCl₂(OMe) + HCl
Protocol:
-
To a solution of trichlorophenylsilane (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.
-
Slowly add a solution of anhydrous methanol (1.0 equiv.) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The reaction progress can be monitored by GC-MS or ¹H NMR.
-
Upon completion, the solvent and HCl can be removed under reduced pressure to yield the crude dichloro(methoxy)phenylsilane, which can be used in the next step without further purification.
Step 2: Synthesis of (Bromomethoxy)(dimethoxy)phenylsilane
The second step involves the reaction of the remaining Si-Cl bonds with a source of the "bromomethoxy" group. A practical approach would be to first generate dimethoxyphenylsilane and then perform a bromination. A more direct, albeit potentially less selective, route could involve reaction with bromomethanol, though this reagent is not standard. A more plausible approach is the bromination of a methoxy group attached to silicon, though this is not a standard transformation. A more likely synthetic route would involve the synthesis of dimethoxyphenylsilane followed by a carefully controlled bromination.
Proposed Two-Step approach from Dimethoxyphenylsilane:
2a. Synthesis of Dimethoxyphenylsilane
Reaction: PhSiCl₂(OMe) + 2 MeOH → PhSi(OMe)₂H + 2 HCl
Protocol:
-
Following the synthesis of dichloro(methoxy)phenylsilane, add an excess of anhydrous methanol (3.0 equiv.) to the reaction mixture at 0 °C.
-
Slowly add a non-nucleophilic base, such as triethylamine (2.2 equiv.), to scavenge the generated HCl.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the triethylammonium chloride salt and wash with anhydrous diethyl ether.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting dimethoxyphenylsilane by vacuum distillation.
2b. Bromination of a Methoxy Group (Hypothetical)
This step is theoretical as direct bromination of a methoxy group on silicon is not a standard reaction. A more plausible, yet complex, alternative would be the introduction of a bromomethoxy ligand. However, for the purpose of this guide, we will explore the hypothetical direct bromination.
Reaction: PhSi(OMe)₂H + Br₂ → PhSi(OMe)(OCH₂Br)H + HBr (This is a simplified hypothetical reaction)
A more controlled approach might involve the use of a brominating agent like N-bromosuccinimide (NBS) with a radical initiator.
Hypothetical Protocol:
-
Dissolve dimethoxyphenylsilane (1.0 equiv.) in an inert solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture under reflux and monitor by GC-MS.
-
Upon completion, cool the reaction, filter the succinimide, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Synthesis Workflow Diagram:
Caption: Proposed synthesis of (Bromomethoxy)(dimethoxy)phenylsilane.
Predicted Reactivity and Mechanistic Insights
The reactivity of (Bromomethoxy)(dimethoxy)phenylsilane is expected to be dominated by its three key functional groups: the dimethoxy-silyl moiety, the bromomethoxy group, and the phenyl-silicon bond.
Hydrolysis of the Dimethoxy Groups
The silicon-oxygen bonds in the dimethoxy groups are susceptible to hydrolysis in the presence of water, particularly under acidic or basic conditions, to form silanols.[6][7][8]
Reaction: PhSi(OMe)(OCH₂Br)H + 2H₂O → PhSi(OH)₂(OCH₂Br)H + 2MeOH
Mechanism: The reaction proceeds via nucleophilic attack of water on the silicon center, followed by proton transfer and elimination of methanol. This process can continue, leading to the formation of siloxane polymers.
Reactivity Logic Diagram:
Caption: Hydrolytic pathway of the target compound.
Reactivity of the Bromomethoxy Group
The bromomethoxy group is analogous to an α-bromo ether, which is a reactive alkylating agent.[9] The bromine atom is a good leaving group, and the adjacent oxygen can stabilize a developing positive charge on the carbon.
Nucleophilic Substitution: The compound is expected to react with various nucleophiles (e.g., alcohols, amines, thiols, Grignard reagents) at the bromomethyl carbon.
Reaction with an Alcohol (Alkoxymethylation): PhSi(OMe)(OCH₂Br)H + R'OH → PhSi(OMe)(OCH₂OR')H + HBr
Experimental Protocol: Alkoxymethylation of a Primary Alcohol
-
Dissolve the primary alcohol (1.2 equiv.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of (Bromomethoxy)(dimethoxy)phenylsilane (1.0 equiv.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Reactivity of the Phenyl-Silicon Bond
The phenyl-silicon bond is generally stable but can be cleaved under specific conditions, for example, in certain cross-coupling reactions.
Predicted Spectroscopic Data
Based on data from analogous compounds, the following spectroscopic characteristics are anticipated:
| Technique | Predicted Key Signals |
| ¹H NMR | - δ ~7.3-7.8 ppm (m, 5H, Phenyl protons)- δ ~5.5-5.8 ppm (s, 2H, -OCH₂Br)- δ ~3.6-3.8 ppm (s, 6H, -OCH₃) |
| ¹³C NMR | - δ ~128-135 ppm (Phenyl carbons)- δ ~80-85 ppm (-OCH₂Br)- δ ~50-55 ppm (-OCH₃) |
| ²⁹Si NMR | A single resonance in the typical range for phenylalkoxysilanes. |
| Mass Spec (ESI-MS) | Predicted m/z for [M+H]⁺ and characteristic isotopic pattern for bromine. |
Safety and Handling
Given the predicted reactivity, (Bromomethoxy)(dimethoxy)phenylsilane should be handled with care in a well-ventilated fume hood.
-
Moisture Sensitivity: The compound is expected to be moisture-sensitive.[2][3] Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Toxicity: Alpha-halo ethers are known to be potent alkylating agents and should be treated as potentially toxic and carcinogenic.[10][11] Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactivity Hazards: The reaction with nucleophiles can be exothermic. Perform reactions with appropriate cooling.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials.
Potential Applications
The unique combination of functional groups in (Bromomethoxy)(dimethoxy)phenylsilane suggests several potential applications in organic synthesis:
-
Alkoxymethylating Agent: The reactive bromomethoxy group could be used to introduce the alkoxymethyl protecting group or to act as a linker in more complex molecular architectures.
-
Precursor to Functionalized Siloxanes: Controlled hydrolysis could lead to the formation of novel siloxane polymers with pendant functional groups.
-
Intermediate in Cross-Coupling Reactions: The phenyl group could potentially participate in Hiyama-type cross-coupling reactions.
Conclusion
While (Bromomethoxy)(dimethoxy)phenylsilane remains a theoretical construct, this in-depth guide provides a scientifically grounded framework for its potential synthesis, reactivity, and application. The convergence of a reactive alkylating moiety and a versatile silyl ether platform within a single molecule presents exciting opportunities for synthetic innovation. It is our hope that this theoretical exploration will inspire experimental efforts to synthesize and characterize this novel compound, thereby expanding the ever-growing toolkit of organosilane chemistry.
References
-
Direct synthesis of alkoxysilanes: current state, challenges and prospects. (2023). Russian Journal of General Chemistry, 93(8), 1935-1946. [Link]
- Process for the preparation of alkoxysilanes. (2001).
-
Synthesis scheme for the preparation of alkoxy‐ or chlorosilanes and the subsequent hydrolysis for the formation of silanols. (2019). ResearchGate. [Link]
-
Silyl enol ether synthesis by silylation. Organic Chemistry Portal. [Link]
-
From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. (2021). ACS Omega, 6(49), 33357–33368. [Link]
-
Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]
-
Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate. [Link]
-
Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Sciencemadness.org. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega, 3(5), 5343–5350. [Link]
-
Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. ResearchGate. [Link]
-
Bromomethyl methyl ether. LookChem. [Link]
-
The roles of silanes as coupling reagents and in deoxygenative alkylations. LSU Scholarly Repository. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2011). Molecules, 16(4), 2811–2879. [Link]
-
Arylsiloxane synthesis. Organic Chemistry Portal. [Link]
-
Silanes. Organic Chemistry Portal. [Link]
-
The evaluation of reactivity of different silanes. ResearchGate. [Link]
-
Formation of disilanes in the reaction of stable silylenes with halocarbons. (2000). Journal of the American Chemical Society, 122(23), 5520-5527. [Link]
-
Silanes for Powerful Connections. Wacker Chemie AG. [Link]
-
Kinetics of the grignard reaction with silanes in diethyl ether and ether-toluene mixtures. (2003). The Journal of Organic Chemistry, 68(26), 9933-9937. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
